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molecular formula C10H13BrO B8768017 4-Bromo-2,3,5,6-tetramethylphenol CAS No. 17362-16-2

4-Bromo-2,3,5,6-tetramethylphenol

Cat. No. B8768017
M. Wt: 229.11 g/mol
InChI Key: IEDRBIMPVFYZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732626B2

Procedure details

To a suspension of 2,3,5,6-tetramethylphenol (5.10 g, 34.0 mmol) in acetic acid (90 ml) was added dropwise a solution of bromine (1.98 mL, 38.6 mmol) in acetic acid (30 mL) at room temperature, and the mixture was stirred for 5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with ethyl acetate, and washed successively with aqueous sodium thiosulfate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The precipitated crystals were washed with petroleum ether to give the title compound (5.10 g, yield 66%) as pale-yellow crystals. The mother solution was concentrated under reduced pressure, and washed with petroleum ether to give second crop (1.38 g, yield 18%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([CH3:10])[C:3]=1[OH:11].[Br:12]Br>C(O)(=O)C>[Br:12][C:6]1[C:5]([CH3:9])=[C:4]([CH3:10])[C:3]([OH:11])=[C:2]([CH3:1])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1=C(C(=C(C=C1C)C)C)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with aqueous sodium thiosulfate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The precipitated crystals were washed with petroleum ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1C)C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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